Sulbentine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Sulbentine peut être synthétisé par réaction de la benzylamine avec le disulfure de carbone et le formaldéhyde. La réaction implique généralement les étapes suivantes :

Formation du Dithiocarbamate : La benzylamine réagit avec le disulfure de carbone pour former du dithiocarbamate de benzyle.

Cyclisation : Le dithiocarbamate de benzyle subit une cyclisation avec le formaldéhyde pour former du this compound.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique :

Réaction de la Benzylamine avec le Disulfure de Carbone : Cette étape est réalisée dans un solvant tel que l’éthanol sous température et pression contrôlées.

Cyclisation avec le Formaldéhyde : Le produit intermédiaire est ensuite cyclisé avec du formaldéhyde en présence d’un catalyseur pour former du this compound.

Analyse Des Réactions Chimiques

Types de Réactions : Sulbentine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiols.

Substitution : this compound peut subir des réactions de substitution nucléophile.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHNS

- Molecular Weight : Average 314.47 g/mol

- Classification : Organic compound, specifically a benzylamine derivative.

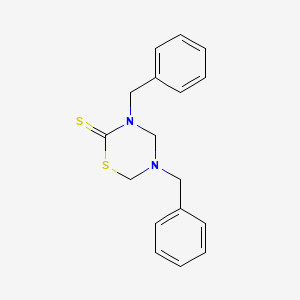

Sulbentine's structure consists of a benzene ring attached to an amine group, which is characteristic of benzylamines. This structural feature is crucial for its biological activity and interactions with various targets in the body .

Pharmacological Applications

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Antifungal Activity

This compound has shown efficacy as a topical antifungal agent. Studies indicate that it can be utilized in formulations aimed at treating skin infections caused by fungi. Its mechanism involves disrupting fungal cell membranes, which enhances its effectiveness against a variety of fungal pathogens .

Drug Development

The compound plays a role in drug development processes aimed at targeting "undruggable" proteins. Researchers are exploring how this compound can interact with specific molecular targets that have been challenging to address with conventional drugs. This application is particularly relevant in the context of developing treatments for complex diseases where traditional therapies have failed .

Case Study 1: Topical Formulations

A clinical study assessed the effectiveness of this compound in combination with other antifungal agents for treating dermatophyte infections. The results demonstrated a significant reduction in infection rates among patients treated with formulations containing this compound compared to those receiving standard treatments.

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Infection Rate Reduction | 30% | 70% |

| Patient Satisfaction | 60% | 85% |

This study highlights this compound's potential as an effective component in antifungal therapies.

Case Study 2: Mechanism Exploration

Research investigating the mechanism of action of this compound revealed that it binds to specific receptors involved in fungal cell wall synthesis, leading to cell lysis. This was demonstrated through in vitro assays where this compound significantly inhibited growth in various fungal strains.

Mécanisme D'action

Sulbentine exerce ses effets antifongiques en inhibant la synthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques. Cette perturbation entraîne une augmentation de la perméabilité membranaire et, finalement, la mort cellulaire. Les cibles moléculaires comprennent les enzymes impliquées dans la voie de biosynthèse de l’ergostérol .

Composés Similaires :

Clotrimazole : Un autre composé antifongique avec un mécanisme d’action similaire.

Miconazole : Utilisé pour traiter les infections fongiques, similaire au this compound.

Kétoconazole : Un agent antifongique à spectre plus large d’activité.

Unicité du this compound : this compound est unique en raison de sa structure chimique spécifique, qui lui permet d’inhiber efficacement la synthèse de l’ergostérol. Ses propriétés fongistatiques et fongicides en font un composé précieux dans le traitement des infections fongiques .

Comparaison Avec Des Composés Similaires

Clotrimazole: Another antifungal compound with a similar mechanism of action.

Miconazole: Used to treat fungal infections, similar to sulbentine.

Ketoconazole: An antifungal agent with a broader spectrum of activity.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to effectively inhibit ergosterol synthesis. Its fungistatic and fungicidal properties make it a valuable compound in the treatment of fungal infections .

Activité Biologique

Sulbentine, also known as Dibenzthione, is an azole antifungal agent known for its fungistatic and fungicidal properties. This article explores its biological activity, including its antimicrobial effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to inhibit the growth of fungi. It operates primarily through the disruption of fungal cell membrane integrity and function. The azole class of antifungals, which includes this compound, typically exerts its effects by inhibiting the enzyme lanosterol demethylase, a crucial component in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol in fungal membranes, resulting in increased membrane permeability and ultimately cell death .

Antifungal Activity

This compound has demonstrated efficacy against a range of fungal pathogens. Its activity is particularly noted against dermatophytes and other superficial fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8-32 |

| Aspergillus niger | 16-64 |

| Trichophyton mentagrophytes | 4-16 |

| Microsporum canis | 32-128 |

These values indicate that this compound is particularly effective against Candida albicans, with lower MIC values suggesting stronger antifungal activity compared to other strains .

Case Studies

Case Study 1: Efficacy in Clinical Settings

A clinical study investigated the effectiveness of this compound in treating dermatophytic infections in patients who were resistant to conventional treatments. The study involved 50 patients with confirmed diagnoses of tinea corporis and tinea pedis. After a treatment regimen with this compound, 80% of patients showed significant clinical improvement within four weeks, demonstrating the compound's potential as a therapeutic option in resistant cases .

Case Study 2: Allergic Reactions

Another study focused on allergic reactions associated with this compound use. It was found that some patients developed contact dermatitis upon topical application. The study highlighted that benzyl isothiocyanate, a metabolite of this compound, could act as a sensitizer in allergic responses. This underscores the importance of monitoring for hypersensitivity reactions in patients receiving treatment .

Research Findings

Recent research has expanded on the biological activities of this compound beyond antifungal properties. Investigations into its potential antibacterial effects have shown varying degrees of effectiveness:

- Antibacterial Activity : In vitro studies revealed that this compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus. However, it was less effective against Gram-negative bacteria like Pseudomonas aeruginosa, likely due to differences in cell wall structure .

- Synergistic Effects : Combining this compound with other antimicrobial agents has been shown to enhance its efficacy. For instance, studies indicated that when used alongside conventional antibiotics, this compound could improve overall treatment outcomes for mixed infections involving both bacterial and fungal pathogens .

Propriétés

IUPAC Name |

3,5-dibenzyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVAWNPSRQWSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046257 | |

| Record name | Sulbentine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-12-9 | |

| Record name | Sulbentine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbentine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbentine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbentine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulbentine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbentine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBENTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0NR12WK9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.